
Methyl diethyldithiocarbamate
Overview
Description
Methyl Diethyldithiocarbamate is an organic compound with the chemical formula C₆H₁₃NS₂. It is a member of the dithiocarbamate family, which are known for their metal-binding properties and high reactivity with thiol groups. This compound is commonly used as a chelating agent and has applications in various fields including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Diethyldithiocarbamate can be synthesized by reacting diethylamine with carbon disulfide in the presence of sodium hydroxide, followed by methylation with methyl iodide. The reaction typically occurs under alkaline conditions to facilitate the formation of the dithiocarbamate anion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Metabolic Activation and Bioinorganic Reactions
DDTC-Me acts as a critical intermediate in the bioactivation of disulfiram, an alcohol-aversion therapeutic agent. Key metabolic pathways include:
Oxidation and Disproportionation
DDTC-Me undergoes oxidation in the presence of catalysts or reactive oxygen species:
- Hydroxycobalamin (HOCbl)-Catalyzed Oxidation :
Exposure to HOCbl accelerates DDTC-Me oxidation, yielding disulfiram (DSF), sulfoxides, and sulfones (confirmed via UV/Vis and LC/MS) .
Alkylation and Ligand Formation
The sulfur atoms in DDTC-Me participate in nucleophilic substitution and metal coordination:
-
S-Alkylation : Reacts with alkyl halides or sulfates to form thioethers.
Example:
Product: Methyl dimethyldithiocarbamate . -
Transition Metal Complexation :
Forms stable complexes with Cu²⁺, Zn²⁺, and Mn²⁺ via bidentate S,S'-coordination. These complexes are pivotal in rubber vulcanization and fungicidal applications .
Radical-Mediated Reactions
Under UV irradiation or thermal conditions, DDTC-Me generates carbamoyl radicals:
- Photolytic Cleavage :
Environmental Degradation
In aqueous systems, DDTC-Me decomposes via hydrolysis and photolysis:
Condition | Pathway | Half-Life | Byproducts |
---|---|---|---|
Alkaline pH | Hydrolysis to COS and diethylamine | <24 hrs (pH 9) | CS₂, NH₃ |
UV Light | Photolytic cleavage to thioureas | Variable | Isothiocyanates |
Analytical Detection Methods
Key techniques for characterizing DDTC-Me reactions:
Scientific Research Applications
Agricultural Applications
2.1. Herbicides and Pesticides
Methyl diethyldithiocarbamate has been investigated for its potential use as a herbicide and pesticide. Dithiocarbamate compounds are known for their efficacy in controlling various agricultural pests due to their ability to inhibit key enzymatic pathways in target organisms. For instance, they can disrupt the metabolic processes of fungi and weeds, thereby enhancing crop yield .
2.2. Soil Treatment
These compounds are also utilized in soil treatment to improve crop health by acting as soil conditioners. They enhance nutrient availability and microbial activity, which are crucial for plant growth.
Medical Applications
3.1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Research indicates that it can inhibit the growth of resistant strains, making it a candidate for developing new antimicrobial agents .
3.2. Cancer Treatment
The compound has shown promise in cancer research, particularly in the context of drug repositioning for treating Chagas disease and other parasitic infections. Studies have demonstrated that when combined with other drugs like benznidazole, this compound enhances therapeutic efficacy while reducing toxicity .
Case Study: Chagas Disease Treatment
- Combination Therapy: The combination of this compound with benznidazole resulted in improved survival rates in animal models infected with Chagas disease.
- Mechanism: The compound induces oxidative stress in parasites, leading to cell death .
Industrial Applications
4.1. Vulcanization Accelerators
In the rubber industry, this compound is used as a vulcanization accelerator, improving the elasticity and durability of rubber products .
4.2. Froth Flotation Collector
Its role as a froth flotation collector is significant in mineral processing, where it enhances the separation of valuable minerals from ores by improving the hydrophobicity of mineral surfaces .
Synthesis and Catalysis
This compound serves as a precursor in the synthesis of various organic intermediates and materials . Its application as a catalyst in organic transformations has been explored, demonstrating good performance in coupling reactions and polymerization processes.
Summary of Findings
Application Area | Details |
---|---|
Agriculture | Herbicides, pesticides, soil treatment |
Medicine | Antimicrobial activity, cancer treatment (Chagas disease) |
Industry | Vulcanization accelerators, froth flotation collectors |
Synthesis & Catalysis | Precursor for organic synthesis, catalyst in organic transformations |
Mechanism of Action
The mechanism of action of Methyl Diethyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting metalloproteinases and other enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound’s high affinity for thiol groups also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Diethyldithiocarbamate: A closely related compound with similar chelating properties.
Disulfiram: Known for its use in treating alcohol dependence, it is metabolized to diethyldithiocarbamate in the body.
Uniqueness: Methyl Diethyldithiocarbamate is unique due to its specific methylation, which enhances its reactivity and metal-binding properties compared to other dithiocarbamates. This makes it particularly effective in applications requiring strong chelation and reactivity with thiol groups .
Biological Activity
Methyl diethyldithiocarbamate (Me-DDC) is a chemical compound that has gained attention due to its biological activity, particularly in the context of its role as a metabolite of disulfiram and its effects on various biological systems. This article explores its biological activities, mechanisms of action, and implications for health, drawing on diverse research findings.
This compound is a derivative of diethyldithiocarbamic acid, commonly used in the study of aldehyde dehydrogenase (ALDH) inhibition. Upon administration, Me-DDC is metabolized into several active forms, including diethylthiocarbamic acid methyl ester (Me-DTC), which exhibits potent inhibitory effects on ALDH enzymes, particularly the low Km isozyme in rat liver homogenates .
Inhibition of Aldehyde Dehydrogenase (ALDH)
Me-DDC has been identified as a significant inhibitor of ALDH, an enzyme crucial for metabolizing acetaldehyde, a toxic byproduct of ethanol metabolism. Studies indicate that Me-DDC can inhibit ALDH both in vitro and in vivo, with an IC50 value of approximately 10 µM . This inhibition can lead to increased acetaldehyde levels in the bloodstream when ethanol is consumed, contributing to disulfiram's aversive effects in alcohol dependence treatment.
Oxidative Stress Induction
Research has demonstrated that dithiocarbamates, including Me-DDC, can promote oxidative stress by enhancing lipid peroxidation and copper accumulation within neural tissues. This oxidative stress is linked to neurotoxic effects and myelin damage observed in peripheral neuropathies associated with dithiocarbamate exposure . The ability of Me-DDC to induce oxidative stress suggests potential mechanisms for neurotoxicity and peripheral nerve damage.
Biological Effects
Neurotoxicity
Studies have shown that chronic exposure to Me-DDC can lead to peripheral neuropathy characterized by myelin injury. In animal models, administration of Me-DDC resulted in significant alterations in myelin integrity and increased levels of oxidative stress markers . The temporal relationship between oxidative stress induction and myelin injury was assessed using multi-exponential transverse relaxation measurements, indicating that oxidative damage precedes structural changes in myelin .
Hepatotoxicity
Me-DDC has also been implicated in hepatotoxic effects. In experimental models, it has been shown to prevent hepatic necrosis induced by other toxic agents like N-methylformamide. The protective effect is believed to be associated with its ability to modulate metabolic pathways involved in liver injury . Furthermore, the compound's metabolism leads to the formation of reactive intermediates that may contribute to hepatotoxicity under certain conditions .
Case Studies and Research Findings
Q & A
Q. Basic: What are the standard methods for synthesizing and characterizing methyl diethyldithiocarbamate (MDTC) in laboratory settings?
Methodological Answer:
MDTC is typically synthesized via methylation of diethyldithiocarbamate (DDC), a derivative of disulfiram. Key steps include:
- Synthesis : Reacting DDC with methylating agents (e.g., methyl iodide) under controlled pH (neutral to slightly alkaline) in anhydrous solvents like ethanol or acetone. Purification involves recrystallization or column chromatography .
- Characterization :
Q. Basic: How is MDTC utilized as a chelating agent in trace metal analysis?
Methodological Answer:
MDTC forms stable complexes with transition metals (e.g., Pb²⁺, Cd²⁺, Cu²⁺), enabling pre-concentration and detection via:
- Dispersive Liquid-Liquid Microextraction (DLLME) : MDTC in octanol extracts metals from aqueous solutions. Optimal conditions: pH 5–7, 0.1% MDTC, and centrifugation for phase separation .
- Spectrophotometry : Chelates exhibit distinct absorption bands (e.g., Cu-MDTC at 435 nm). Calibration curves are linear for concentrations as low as 2 × 10⁻⁶ M .
Q. Advanced: What mechanistic role does MDTC play in enzymatic inhibition, particularly for aldehyde dehydrogenase (ALDH) and cytochrome P450 IIE1?
Methodological Answer:
MDTC is an active metabolite of disulfiram, targeting:
- ALDH Inhibition : Competitively binds to ALDH1A1, disrupting NAD⁺-dependent oxidation of aldehydes. In rats, ID₅₀ = 15.5 mg/kg. Method: Monitor acetaldehyde accumulation via HPLC post-ethanol challenge .
- Cytochrome P450 IIE1 : Inhibits catalytic activity by coordinating with the heme iron, reducing oxidation of substrates like chlorzoxazone. Validate via liver microsomal assays with immunoinhibition controls .
Q. Advanced: How does MDTC function as a chain-transfer agent in controlled radical polymerization (e.g., ATRP)?
Methodological Answer:
In atom transfer radical polymerization (ATRP):
- Mechanism : MDTC acts as a reversible chain-transfer agent, forming dormant species with Cu catalysts. This enables narrow polydispersity (PDI < 1.2) in polymers like polystyrene.
- Protocol : Use CuBr/PMDETA catalyst system in toluene at 90°C. Monitor kinetics via ¹H NMR (disappearance of vinyl protons) and GPC for molecular weight distribution .
Q. Advanced: What experimental approaches resolve contradictions in MDTC’s role as a superoxide dismutase (SOD) inhibitor?
Methodological Answer:
Conflicting reports on SOD inhibition arise due to:
- Concentration-Dependent Effects : Low MDTC doses (e.g., 1 mM) inhibit Cu/Zn-SOD in vitro (validated via dihydroethidine oxidation assays), while higher doses may paradoxically scavenge radicals .
- Model Systems : Use isolated cardiomyocytes under hypoxia to simulate ischemia. Compare results with SOD-knockout models or exogenous SOD supplementation to confirm specificity .
Q. Advanced: How does MDTC influence electrochemical processes in mineral flotation studies?
Methodological Answer:
In pyrrhotite flotation:
- pH/Redox Dependence : MDTC adsorbs as tetraethylthiuram disulfide (TETD) at pH 2–12. Optimal recovery (~90%) occurs at Eh = 0.2–0.4 V (vs. SHE).
- FTIR Validation : Peaks at 1580 cm⁻¹ (C=N) and 1020 cm⁻¹ (C-S) confirm adsorption. Correlate intensity with flotation recovery using controlled potential electrolysis .
Q. Advanced: What pharmacological models are used to study MDTC’s hemodynamic effects in vivo?
Methodological Answer:
- Rat Models : Administer MDTC (20.6 mg/kg IV) during ethanol challenge. Monitor mean arterial pressure (MAP) via telemetry and heart rate (HR) using ECG. Results: MAP decreases by 15–20%, HR increases by 10–15% due to ALDH-mediated vasodilation .
Q. Basic: What safety protocols are critical when handling MDTC in laboratory settings?
Methodological Answer:
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Storage : 2–8°C in airtight containers to prevent degradation.
- Waste Disposal : Neutralize with oxidizing agents (e.g., hypochlorite) before disposal .
Properties
IUPAC Name |
methyl N,N-diethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXPFCUABYLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218696 | |
Record name | Methyl diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686-07-7 | |
Record name | Methyl N,N-diethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl diethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl diethyldithiocarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DIETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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